Ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate
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Description
Ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, a well-known method for synthesizing thiophene derivatives, can be employed .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity. Techniques such as microwave irradiation and ionic liquids have been explored to enhance the efficiency of the synthesis process .
Properties
IUPAC Name |
ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-3-25-21(24)18-17(15-10-6-4-7-11-15)14(2)26-20(18)22-19(23)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRJQMZBFHPCLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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